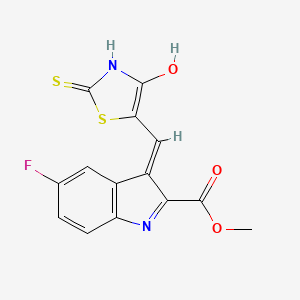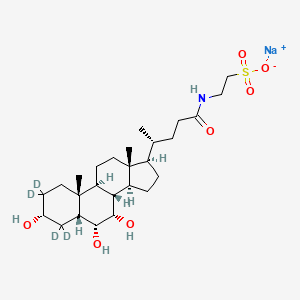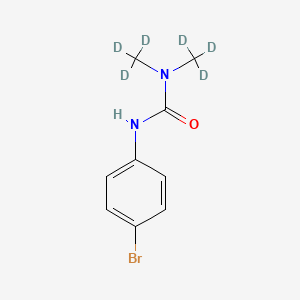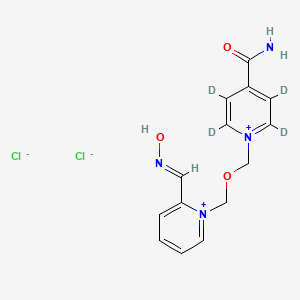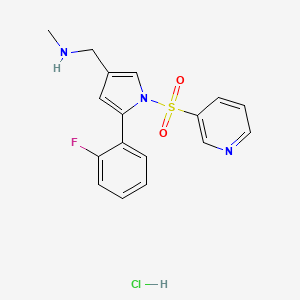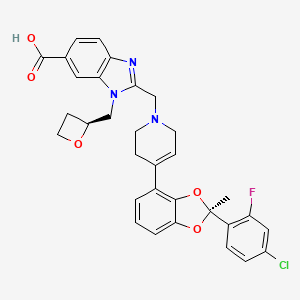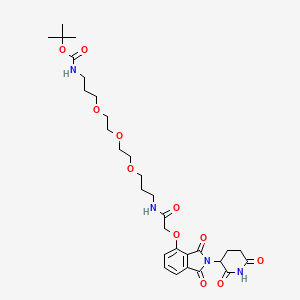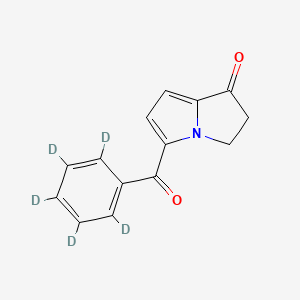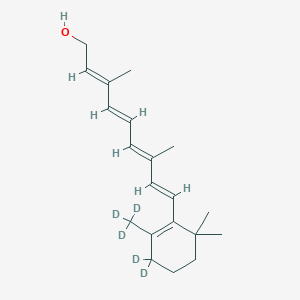
all-trans-Retinol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-Retinol-d5: is a deuterated form of all-trans-Retinol, a derivative of vitamin A. This compound is often used as an internal standard in mass spectrometry for the quantification of all-trans-Retinol due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinol-d5 involves the incorporation of deuterium atoms into the all-trans-Retinol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of all-trans-Retinol can also result in the incorporation of deuterium atoms into the final product
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes several steps:
Synthesis of Deuterated Precursors: Deuterated compounds are synthesized using deuterium gas or deuterated solvents.
Reaction with Retinol: The deuterated precursors are then reacted with retinol under controlled conditions to produce this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: All-trans-Retinol-d5 can undergo oxidation to form all-trans-Retinoic acid-d5. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of all-trans-Retinyl acetate-d5. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur where the hydroxyl group of this compound is replaced with other functional groups. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: All-trans-Retinoic acid-d5.
Reduction: All-trans-Retinyl acetate-d5.
Substitution: Various substituted retinol derivatives
Wissenschaftliche Forschungsanwendungen
All-trans-Retinol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoids.
Biology: Studied for its role in cellular processes such as differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions like acute promyelocytic leukemia and skin disorders.
Industry: Utilized in the formulation of cosmetic products and dietary supplements
Wirkmechanismus
All-trans-Retinol-d5 exerts its effects by interacting with retinoic acid receptors in the body. These receptors are nuclear receptors that regulate the transcription of target genes involved in various biological processes. The binding of this compound to these receptors leads to the activation or repression of gene expression, which in turn affects cellular functions such as differentiation, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
All-trans-Retinoic acid-d5: A deuterated form of all-trans-Retinoic acid, used as an internal standard in mass spectrometry.
All-trans-Retinyl acetate-d5: A deuterated form of all-trans-Retinyl acetate, used in similar applications as all-trans-Retinol-d5.
Retinol-d5: Another deuterated form of retinol, used for similar purposes
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it a valuable tool in research and industry .
Eigenschaften
Molekularformel |
C20H30O |
|---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |
InChI-Schlüssel |
FPIPGXGPPPQFEQ-LHAZDGMOSA-N |
Isomerische SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H] |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


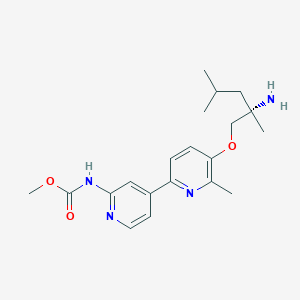
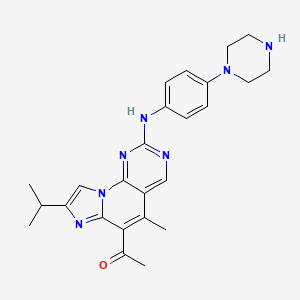
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
